1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl and trifluoromethylthio groups imparts significant chemical stability and reactivity, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s ability to form stable complexes with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[2-(trifluoromethyl)phenyl]ethane: Similar in structure but lacks the hydrazine moiety.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of the target compound.
Uniqueness
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties that are not found in many other compounds. This uniqueness makes it valuable for specific applications in various fields.
Properties
Molecular Formula |
C8H6F6N2S |
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Molecular Weight |
276.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)6-4(16-15)2-1-3-5(6)17-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
NNQBTXOITSNCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C(F)(F)F)NN |
Origin of Product |
United States |
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